molecular formula C18H16N2O B8281958 1-(9H-fluoren-2-yl)-2-(1H-imidazol-1-yl)-1-ethanol

1-(9H-fluoren-2-yl)-2-(1H-imidazol-1-yl)-1-ethanol

Cat. No. B8281958
M. Wt: 276.3 g/mol
InChI Key: OHCLVHDXYXYXOD-UHFFFAOYSA-N
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Patent
US04533670

Procedure details

Two grams of sodium borohydride were added in portions to a stirred suspension of ten grams of 2-(1H-imidazol-1-yl)-1-(9H-fluoren-2-yl)ethanone in 100 ml. of ethanol at room temperature. After one hour, the reaction mixture was poured into 700 ml. of water and the resulting precipitate was recovered by filtration. Crystallization of the solid from tetrahydrofuran/hexane provided 9.7 g. of the desired title product, m.p. 196°-199° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[N:3]1([CH2:8][C:9]([C:11]2[CH:23]=[CH:22][C:21]3[C:20]4[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=4)[CH2:14][C:13]=3[CH:12]=2)=[O:10])[CH:7]=[CH:6][N:5]=[CH:4]1>C(O)C>[CH:12]1[C:13]2[CH2:14][C:15]3[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:21]=2[CH:22]=[CH:23][C:11]=1[CH:9]([OH:10])[CH2:8][N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=NC=C1)CC(=O)C1=CC=2CC3=CC=CC=C3C2C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into 700 ml
FILTRATION
Type
FILTRATION
Details
of water and the resulting precipitate was recovered by filtration
CUSTOM
Type
CUSTOM
Details
Crystallization of the solid from tetrahydrofuran/hexane
CUSTOM
Type
CUSTOM
Details
provided 9.7 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=C(C=CC=2C3=CC=CC=C3CC12)C(CN1C=NC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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